

Comprehensive Spectroscopic Profiling: 1-Methylpyrrolidine-3-thiol

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Compound of Interest

Compound Name: 1-Methylpyrrolidine-3-thiol

Cat. No.: B8730474

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CAS: 91832-88-1 (Free Base) | Formula: C₅H₁₁NS | MW: 117.21 g/mol

Part 1: Strategic Introduction

In drug discovery, **1-Methylpyrrolidine-3-thiol** serves as a vital bioisostere for 3-hydroxypyrrolidines and a precursor for thioether-linked GPCR ligands. However, its validation presents a specific analytical challenge: oxidative instability. Unlike its alcohol counterpart, this thiol rapidly dimerizes to the disulfide (1,1'-dimethyl-3,3'-dithiobispyrrolidine) upon exposure to air.

This guide provides the diagnostic spectral markers required to distinguish the active thiol from its oxidative impurities and synthetic precursors (mesylates or alcohols).

Physicochemical Baseline[1][2]

- Appearance: Colorless to pale yellow liquid.[1]
- Odor: Characteristic penetrative thiol (mercaptan) odor.
- Solubility: Miscible in CHCl₃, DCM, MeOH; moderately soluble in water (pH dependent).

- Stability: High susceptibility to air oxidation; store under Argon at -20°C.

Part 2: Mass Spectrometry (MS) Profiling

Objective: Confirm molecular identity and rule out disulfide dimerization ().

Ionization & Molecular Ion[4][5]

- Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).

- Molecular Ion (

):

117.1

- Protonated Ion (

):

118.1 (Base peak in ESI)

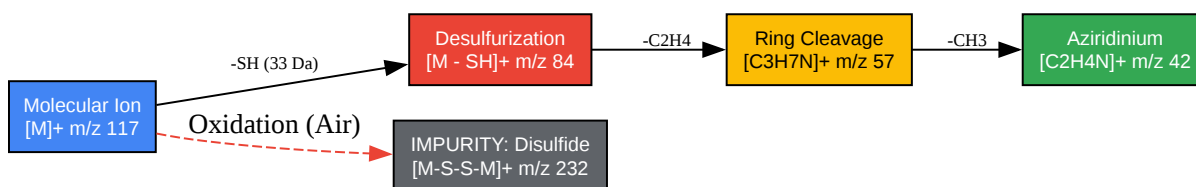
Diagnostic Fragmentation (EI/ESI-MS/MS)

The fragmentation pattern is dominated by the stability of the pyrrolidine ring and the lability of the C-S bond.

m/z (Fragment)	Identity	Mechanistic Origin
117		Molecular ion (Free base).
84		Primary Diagnostic: Homolytic cleavage of the C-S bond. Loss of sulfhydryl radical (33 Da).
57		Ring cleavage (Retro-Diels-Alder type); loss of C-S fragment.
42		N-methylaziridinium ion species (characteristic of N-methyl pyrrolidines).
232		Impurity Marker: Presence indicates disulfide formation (oxidation).

MS Fragmentation Logic Pathway

The following diagram illustrates the primary fragmentation pathways used to validate the core structure.



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Caption: Fragmentation logic for **1-Methylpyrrolidine-3-thiol** (EI/ESI) and oxidation risk.

Part 3: Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the thiol functional group and absence of the alcohol precursor.

- Sampling: Neat film (NaCl plates) or ATR.
- Key Diagnostic Region: 2500–2600 cm^{-1} .

Frequency (cm^{-1})	Vibration Mode	Diagnostic Value
2550 (weak)	S-H Stretch	Critical Proof of Identity. Distinguishes thiol from alcohol (O-H stretch at $\sim 3400 \text{ cm}^{-1}$ is broad and strong).
2780 - 2800	N-CH ₃ Stretch	"Bohlmann bands" characteristic of N-methyl amines.
1450 - 1460	C-H Bend	Scissoring of methylene groups in the ring.
600 - 700	C-S Stretch	Weak fingerprint signal, often obscured.

“

Analyst Note: If the spectrum shows a broad band at 3200–3500 cm^{-1} , the sample is contaminated with 1-methyl-3-pyrrolidinol (unreacted precursor) or water.

Part 4: Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and stereochemical assignment. Solvent:

(Standard) or

(for HCl salts). Internal Standard: TMS (

0.00 ppm).

¹H NMR (400 MHz, CDCl₃) - Predicted & Diagnostic

Note: Chemical shifts are estimated based on the experimental values of the alcohol precursor (1-methyl-3-pyrrolidinol) and standard substituent increments for thiols.

Position	Proton Type	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H-3	Methine (CH-SH)	3.10 – 3.30	Multiplet (tt)	-	Key Signal. Upfield shift of ~1.2 ppm relative to the alcohol precursor (4.4) due to lower electronegativity of S vs O.
H-2	Methylene (to N)	2.80 – 3.00	dd / m		Diastereotopic protons adjacent to the chiral center and Nitrogen.
H-5	Methylene (to N)	2.50 – 2.70	Multiplet	-	Ring closure protons; complex splitting.
N-Me	Methyl	2.32 – 2.36	Singlet (s)	-	Characteristic N-methyl singlet; sharp and intense.
H-4	Methylene (to N)	1.80 – 2.20	Multiplet	-	Bridge protons; often overlaps with thiol proton.
-SH	Thiol	1.50 – 1.80	Doublet (d)		Diagnostic. Often broad. Exchangeabl

e with
(signal
disappears).

^{13}C NMR (100 MHz, CDCl_3)

- C-3 (C-SH):
38.0 – 42.0 ppm (Upfield from C-OH at ~70 ppm).
- N-Me:
42.0 ppm.^[2]^[3]
- C-2 / C-5 (C-N):
60.0 – 65.0 ppm.
- C-4:
30.0 – 34.0 ppm.

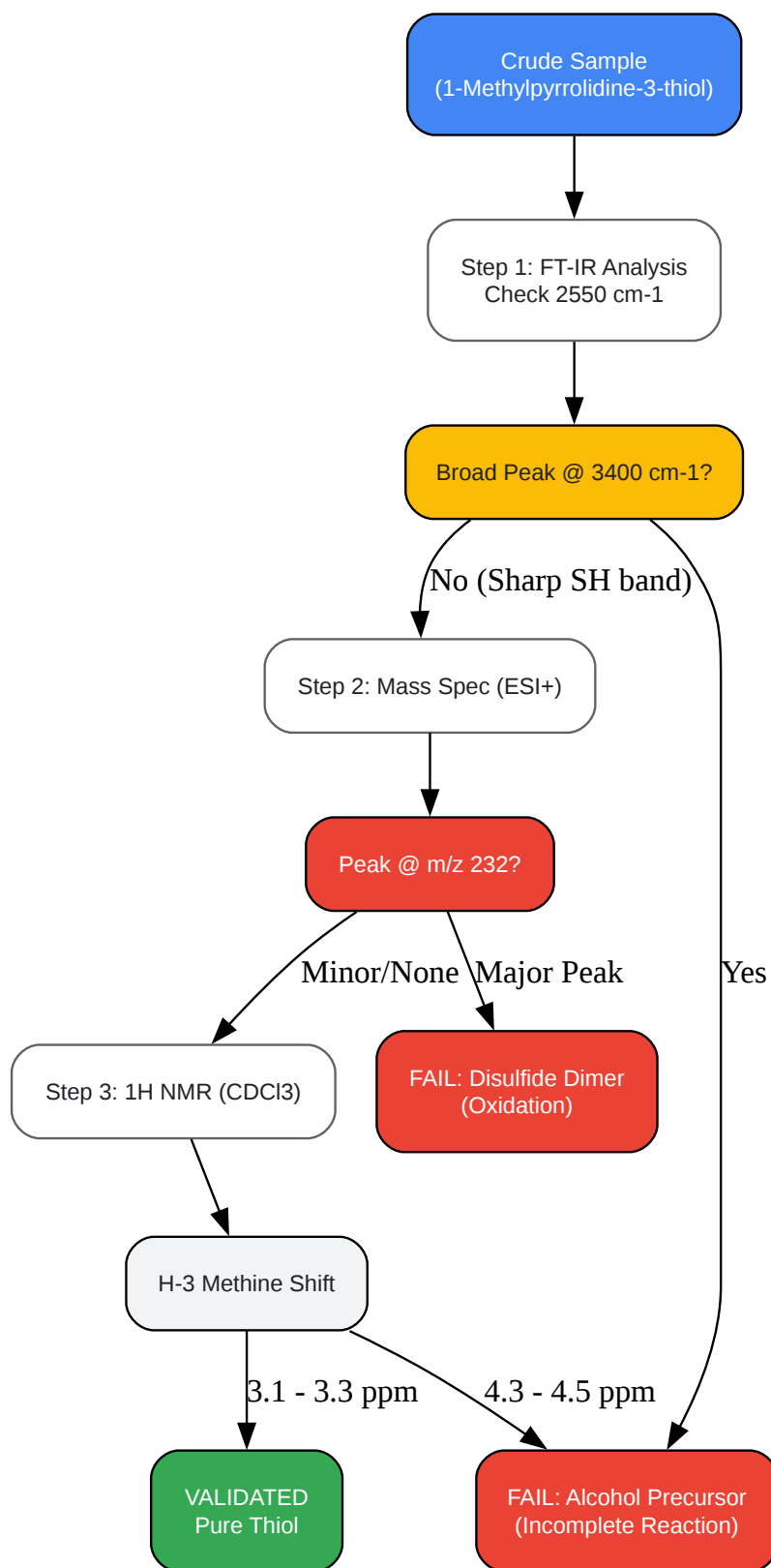
Sample Preparation Protocol (Anaerobic)

To prevent disulfide artifacts during NMR acquisition:

- Solvent: Use deoxygenated
(sparged with Argon for 5 mins).
- Additive: Add a trace of TCEP-HCl (Tris(2-carboxyethyl)phosphine) if running in
to keep the thiol reduced.
- Tube: Flush NMR tube with Argon before sealing.

Part 5: Structural Verification Workflow

The following Graphviz diagram outlines the decision tree for validating the synthesized compound.



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Caption: Decision tree for spectroscopic validation of **1-Methylpyrrolidine-3-thiol**.

References

- PubChem.1-Methylpyrrolidine (Parent Amine Data). National Library of Medicine. Available at: [\[Link\]](#)
- NIST Chemistry WebBook.Mass Spectra of Pyrrolidine Derivatives. Standard Reference Data. Available at: [\[Link\]](#)

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Sources

- 1. 1-Methylpyrrolidine(120-94-5)MSDS Melting Point Boiling Density Storage Transport [\[m.chemicalbook.com\]](http://m.chemicalbook.com)
- 2. 1-Methylpyrrolidine(120-94-5) 1H NMR [\[m.chemicalbook.com\]](http://m.chemicalbook.com)
- 3. 1-Methyl-3-pyrrolidinol(13220-33-2) 13C NMR spectrum [\[chemicalbook.com\]](http://chemicalbook.com)
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